(R)-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate is a chemical compound that belongs to the class of bipiperidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of ®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate typically involves the reaction of 3-methyl-[1,4-bipiperidine] with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect the expression of specific genes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-3-methyl-1,4’-bipiperidine dihydrochloride
- 1,4′-Bipiperidine, 3-methyl-, hydrochloride (1:2), (3R)-
- [1,4′-Bipiperidine]-1′-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)-
Uniqueness
®-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate stands out due to its unique benzyl ester group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and provides opportunities for further functionalization and derivatization. Additionally, the compound’s stereochemistry (R-configuration) plays a crucial role in its activity and selectivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
benzyl 4-[(3R)-3-methylpiperidin-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-6-5-11-21(14-16)18-9-12-20(13-10-18)19(22)23-15-17-7-3-2-4-8-17/h2-4,7-8,16,18H,5-6,9-15H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPEINZDOGLKR-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.